molecular formula C27H24ClN3O4 B14088637 5-benzyl-3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

5-benzyl-3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B14088637
M. Wt: 489.9 g/mol
InChI Key: DEIGZNBCTYENKE-UHFFFAOYSA-N
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Description

5-benzyl-3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound that belongs to the class of pyrrolo[3,4-c]pyrazoles This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups such as hydroxyl, chloro, and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a reaction between a hydrazine derivative and a diketone can form the pyrazole ring.

    Functional Group Introduction: Subsequent steps involve the introduction of benzyl, chloro, hydroxy, and ethoxy groups through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of Reaction Conditions: Scaling up the reactions while maintaining high yield and purity. This often requires the use of continuous flow reactors and automated systems.

    Purification Techniques: Employing techniques such as crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Dechlorinated compounds.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Material Science: Used in the synthesis of novel polymers and materials with unique properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Biological Probes: Used in the study of biological pathways and mechanisms.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 5-benzyl-3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity.

    Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA: Potential to intercalate with nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-benzyl-3-(5-chloro-2-hydroxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
  • 5-benzyl-3-(5-chloro-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Uniqueness

  • Structural Complexity : The presence of multiple functional groups and aromatic rings makes it unique.
  • Reactivity : The compound’s reactivity is influenced by the specific arrangement of its functional groups.
  • Applications : Its potential applications in various fields such as medicine, material science, and agriculture set it apart from similar compounds.

Properties

Molecular Formula

C27H24ClN3O4

Molecular Weight

489.9 g/mol

IUPAC Name

5-benzyl-3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C27H24ClN3O4/c1-3-35-22-12-17(9-10-20(22)32)26-23-24(18-13-19(28)15(2)11-21(18)33)29-30-25(23)27(34)31(26)14-16-7-5-4-6-8-16/h4-13,26,32-33H,3,14H2,1-2H3,(H,29,30)

InChI Key

DEIGZNBCTYENKE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC=CC=C4)NN=C3C5=C(C=C(C(=C5)Cl)C)O)O

Origin of Product

United States

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